Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a sulfonamide group, and a methoxy-substituted aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the benzoate ester: This step involves the esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the sulfonamide group: This step involves the reaction of the benzoate ester with a sulfonyl chloride derivative in the presence of a base.
Coupling with the methoxy-substituted aromatic ring: This step involves the coupling of the sulfonamide intermediate with a methoxy-substituted aromatic amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino}benzoate
- 4-Methoxycarbonylphenylboronic acid pinacol ester
Uniqueness
Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[4-methoxy-3-[(2-methylbenzoyl)amino]phenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-15-6-4-5-7-19(15)22(26)24-20-14-18(12-13-21(20)30-2)32(28,29)25-17-10-8-16(9-11-17)23(27)31-3/h4-14,25H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKNKSGJGLJPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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